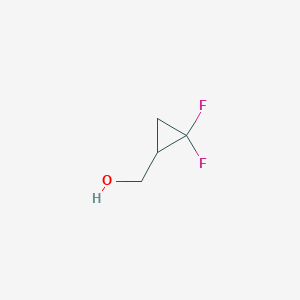

(2,2-Difluorocyclopropyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSMTBBIZDHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375747 | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509072-57-5 | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-difluorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2,2-Difluorocyclopropyl)methanol from Allyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2,2-difluorocyclopropyl)methanol, a valuable building block in medicinal chemistry, involves the difluorocyclopropanation of allyl alcohol. The introduction of the gem-difluoro cyclopropyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategies

The central transformation in the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene (:CF₂) to the double bond of allyl alcohol. The primary challenge lies in the generation of the highly reactive difluorocarbene intermediate under conditions compatible with the hydroxyl group of the starting material. Several reliable methods for difluorocarbene generation have been developed and are detailed below.

Thermal Decomposition of Halodifluoroacetate Salts

One of the most common and cost-effective methods for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).[1][2] Upon heating, this salt decarboxylates to produce difluorocarbene, which is then trapped in situ by an alkene.

Reaction Pathway:

Caption: Reaction pathway for difluorocyclopropanation using sodium chlorodifluoroacetate.

A significant advancement in this methodology is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes and allows for the use of lower-boiling point solvents, simplifying product isolation.[3]

Difluorocarbene Generation from Organosilicon Reagents

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a versatile and widely used precursor for difluorocarbene.[4][5] In the presence of a catalytic amount of a halide source, such as sodium iodide (NaI), TMSCF₃ generates difluorocarbene under milder conditions than the thermal decomposition of halodifluoroacetate salts. This method exhibits broad substrate scope and functional group tolerance.[5] Continuous flow technologies have also been successfully applied to this reaction, offering enhanced safety and scalability.[5]

Reaction Pathway:

Caption: Reaction pathway using the Ruppert-Prakash reagent (TMSCF₃).

Other Difluorocarbene Precursors

While less common for laboratory-scale synthesis of this compound, other reagents can also serve as difluorocarbene sources. These include:

-

Chlorodifluoromethane (Freon 22): Requires a phase-transfer catalyst for the reaction to proceed at room temperature.[1]

-

Dibromodifluoromethane (CBr₂F₂): Can be effective for electron-rich alkenes.[1]

-

Hexafluoropropylene oxide (HFPO): Decomposes at high temperatures (above 170 °C) to form difluorocarbene.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the difluorocyclopropanation of allyl alcohol and related alkenes.

| Difluorocarbene Source | Catalyst/Initiator | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| ClCF₂COONa | Thermal | Diglyme | 190 | Several hours | Good (unspecified) | [1] |

| ClCF₂COONa | Microwave (300 W) | THF | 170 | 5 min | Good (unspecified) | [3] |

| TMSCF₃ | NaI (catalytic) | THF | 65 | 12 h | High (up to 99% for other alkenes) | [5] |

Experimental Protocols

Method A: Microwave-Assisted Synthesis using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the rapid difluorocyclopropanation of alkenes.[3]

Workflow:

Caption: Experimental workflow for microwave-assisted synthesis.

Materials:

-

Allyl alcohol

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Tetrahydrofuran (THF), anhydrous

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add allyl alcohol (1.0 eq.), sodium chlorodifluoroacetate (2.0 eq.), and anhydrous THF.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 300 W for 5 minutes, maintaining a temperature of 170 °C.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method B: Synthesis using TMSCF₃ and Catalytic NaI

This protocol is based on the general method for difluorocyclopropanation using the Ruppert-Prakash reagent.[5]

Materials:

-

Allyl alcohol

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium iodide (NaI)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add allyl alcohol (1.0 eq.), anhydrous THF, and a catalytic amount of sodium iodide (0.1 eq.).

-

Add trimethyl(trifluoromethyl)silane (1.5 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound from allyl alcohol is readily achievable through the in situ generation of difluorocarbene. The choice of method depends on the available equipment and desired scale. The microwave-assisted thermal decomposition of sodium chlorodifluoroacetate offers a rapid and efficient route, while the use of the Ruppert-Prakash reagent provides a milder alternative with high functional group tolerance. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 4. enamine.net [enamine.net]

- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

Spectroscopic Profile of (2,2-Difluorocyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,2-Difluorocyclopropyl)methanol (CAS No. 509072-57-5). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this fluorinated cyclopropyl derivative, a building block of increasing interest in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a colorless liquid with the molecular formula C₄H₆F₂O and a molecular weight of 108.09 g/mol . The presence of the gem-difluoro group on the cyclopropane ring imparts unique electronic properties and conformational constraints that are of significant interest in the design of novel therapeutic agents.

| Property | Value |

| CAS Number | 509072-57-5 |

| Molecular Formula | C₄H₆F₂O |

| Molecular Weight | 108.09 g/mol |

| Appearance | Clear, colorless liquid |

Spectroscopic Data

A complete experimental spectroscopic dataset for this compound is not publicly available in peer-reviewed literature or major spectral databases. The following tables present predicted data and typical spectral ranges based on the analysis of similar chemical structures. This information serves as a guide for researchers in interpreting experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the methanolic proton, the methylene protons adjacent to the oxygen, the cyclopropyl proton, and the geminal protons on the cyclopropane ring.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.6 | Doublet of doublets | 2H | -CH₂OH |

| ~2.5 | Broad singlet | 1H | -OH |

| ~1.5 - 1.8 | Multiplet | 1H | CH (cyclopropyl) |

| ~1.0 - 1.4 | Multiplet | 2H | CH₂ (cyclopropyl) |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| ~115 (t, ¹JCF ≈ 285 Hz) | CF₂ |

| ~65 | -CH₂OH |

| ~25 | CH (cyclopropyl) |

| ~20 | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the hydroxyl group, C-H bonds, and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| 1200-1000 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns for alcohols, including the loss of water and α-cleavage.

| m/z | Relative Intensity | Assignment |

| 108 | Low | [M]⁺ |

| 90 | Medium | [M - H₂O]⁺ |

| 77 | Medium | [M - CH₂OH]⁺ |

| 59 | High | [C₂H₃F₂]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or chemical ionization (CI). For EI-MS, the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph, and bombarded with a beam of high-energy electrons (usually 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

(2,2-Difluorocyclopropyl)methanol: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Difluorocyclopropyl)methanol is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclopropane ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Difluorocyclopropanemethanol | [2][3] |

| CAS Number | 509072-57-5 | [2] |

| Molecular Formula | C₄H₆F₂O | [4] |

| Molecular Weight | 108.09 g/mol | [4] |

A summary of its known physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [2][4] |

| Boiling Point | 129 °C | [5] |

| Density | 1.27 g/mL | [5] |

| pKa | 15.10 ± 0.10 (Predicted) | [2] |

| Purity | >95.0% (GC) | [2] |

Synthesis and Chemical Reactivity

The primary chemical reactivity of this compound centers around the hydroxyl group, which can be readily converted into other functional groups. This makes it a versatile intermediate for the synthesis of a variety of derivatives.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the development of antiviral and anticancer agents.[3][6] The gem-difluorocyclopropyl moiety is a bioisostere for other chemical groups and can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability and binding affinity.

Intermediate for Bioactive Amines

This compound serves as a precursor for the synthesis of (2,2-difluorocyclopropyl)methylamine.[3] This transformation is a critical step in the incorporation of the difluorocyclopropylmethyl group into larger drug scaffolds.

Synthesis of Pyrrolopyridine and Pyrrolopyrimidine Derivatives

This compound is utilized as a reagent in the synthesis of pyrrolopyridine derivatives, which have shown potential as antiviral agents.[3] Furthermore, the broader class of pyrrolopyrimidines, accessible from such building blocks, has been investigated for antitumor properties.

Role in Janus Kinase (JAK) Inhibitors

A significant application of the (2,2-difluorocyclopropyl) moiety is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial in mediating the immune response, and its dysregulation is implicated in various autoimmune diseases.[7] Small molecule inhibitors targeting JAKs have emerged as an important class of therapeutics.

The (S)-2,2-difluorocyclopropyl group is a key structural component of Brepocitinib (PF-06700841) , a potent dual inhibitor of TYK2 and JAK1.[7] This drug candidate has been investigated for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and ulcerative colitis.[7] The inclusion of the difluorocyclopropyl group can influence the molecule's conformation and electronic properties, contributing to its binding affinity and selectivity for the target kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway and a generalized synthetic workflow involving this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and derivatization of this compound are proprietary and not publicly available. Researchers should consult specialized chemical synthesis literature and patents for methodologies related to difluorocyclopropanation and the subsequent conversion of alcohols to amines and other functional groups. Standard organic chemistry laboratory techniques would be employed for such syntheses, including inert atmosphere conditions, temperature control, and purification by chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the field of medicinal chemistry, where the incorporation of the gem-difluorocyclopropyl moiety can lead to compounds with improved pharmacological profiles. Its role as a key intermediate in the synthesis of a clinical candidate for JAK inhibition underscores its importance for researchers and professionals in drug development. Further exploration of the applications of this and related fluorinated cyclopropanes is likely to yield new and improved therapeutic agents.

References

- 1. This compound | 509072-57-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 509072-57-5 CAS MSDS (2,2-DIFLUOROCYCLOPROPYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability of the Difluorocyclopropyl Ring: A Technical Guide for Drug Discovery

Introduction: The gem-difluorocyclopropane (DFCP) motif has emerged as a valuable building block in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can significantly influence physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This is largely attributed to the unique electronic effects of the two fluorine atoms and the inherent strain of the three-membered ring. Compared to its non-fluorinated counterpart, the DFCP ring possesses a higher strain energy (42.4 kcal/mol vs. 27.1 kcal/mol), which makes the distal C-C bond (opposite the CF₂) group weaker and more susceptible to cleavage.[2] This guide provides an in-depth analysis of the stability of the DFCP ring under a variety of chemical and biological conditions, offering critical insights for researchers in drug development.

General Stability Profile

Despite its high ring strain, the gem-difluorocyclopropane ring is kinetically stable under a wide range of common synthetic conditions. This robustness allows for functional group transformations on other parts of a molecule without disrupting the DFCP core. The ring generally remains intact during:

-

Reductions: Such as the DIBAL-H reduction of esters to alcohols.[3]

-

Oxidations: Including the oxidative cleavage of vinyl groups to carboxylic acids with reagents like KMnO₄.[3]

-

Amide Bond Formations & Rearrangements: For instance, the Curtius rearrangement.[3]

-

Protecting Group Manipulations: Deprotection of a Boc-protected amine with HCl proceeds without cleaving the DFCP ring.[4]

-

Standard Hydrogenolysis: Catalytic hydrogenolysis of benzyl ethers (H₂, Pd) can be performed while preserving the ring.[3]

This kinetic stability makes the DFCP group a reliable structural component during multi-step synthetic campaigns.

Stability Under Specific Chemical Conditions

While generally stable, the DFCP ring can be strategically opened under specific conditions. The regioselectivity of ring-opening—cleavage of the weaker distal C-C bond versus the proximal C-C bond—is a key consideration and is often dictated by the reagents and catalysts employed.

Acidic and Basic Conditions

The DFCP ring is stable to many mild acidic and basic conditions. However, strong reagents can induce ring-opening.

-

Lewis Acids: Lewis acids like TiCl₄, SnCl₄, and BF₃·OEt₂ can promote the ring-opening of DFCPs, particularly those activated by an adjacent carbonyl group. This proceeds via activation of the carbonyl, followed by cleavage of the proximal C-C bond to form β-trifluoromethyl or β-halodifluoromethyl ketones.[4] Lewis acids can also activate a C-F bond, generating a fluoroallyl cation that can be trapped by nucleophiles.[2][3]

-

Strong Bases: While stable to many bases, treatment of certain DFCP derivatives with strong bases like methanolic potassium hydroxide can lead to proximal bond cleavage.[3] In some cases, strongly basic conditions may induce the elimination of HF to form a monofluorocyclopropene intermediate, which can undergo further reactions.[3]

Oxidative and Reductive Conditions

-

Oxidative Cleavage: Single-electron oxidants such as Ceric Ammonium Nitrate (CAN) or potassium persulfate (K₂S₂O₈) can effect the regiospecific ring-opening of DFCPs to yield 1,3-difunctionalized products.[2][3] Electrochemical oxidation also provides a pathway to ring-opened products, forming α-CF₃ substituted ketones.[5]

-

Reductive Cleavage: Catalytic hydrogenolysis using catalysts like Palladium(II) oxide or Raney Nickel can lead to the regioselective cleavage of the distal C2–C3 bond.[2][3] Additionally, reductive defluorination using NaBH₄ in hot DMSO can remove the fluorine atoms while preserving the cyclopropane ring.[3]

Thermal and Photochemical Conditions

-

Thermal Stability: The increased ring strain of DFCPs lowers the activation energy for thermal rearrangements compared to non-fluorinated analogs.[3] For example, the thermal vinylcyclopropane-to-cyclopentene rearrangement of a difluorinated substrate proceeds at a lower temperature (e.g., 100 °C).[3][6] Decomposition of some halogenated DFCPs can occur between 170–250 °C, proceeding either via elimination of difluorocarbene or rearrangement to an olefin.[7]

-

Photochemical Reactivity: The DFCP ring can be opened under visible-light photoredox conditions.[3] These reactions often proceed via the generation of a radical cation intermediate, which then undergoes ring cleavage. This strategy has been used to synthesize α-difluoromethylene ethers and other functionalized products.[1][3]

Transition Metal Catalysis

Transition metal catalysis is the most versatile and widely studied method for the controlled ring-opening and functionalization of DFCPs. Palladium, nickel, rhodium, and copper catalysts are commonly employed to generate valuable monofluoroalkene products.

-

Palladium Catalysis: Palladium catalysts are extensively used for ring-opening cross-coupling reactions with a wide array of carbon and heteroatom nucleophiles, including amines, alcohols, boronic acids, indoles, and malonates.[2][3] The general mechanism involves oxidative addition of the palladium(0) catalyst to the distal C-C bond, followed by β-fluoride elimination to form a π-allyl palladium(II) complex, which is then intercepted by a nucleophile.[2]

-

Nickel, Rhodium, and Copper Catalysis: Nickel catalysts are also effective for cross-coupling reactions with partners like aryl boronic acids.[3] Rhodium catalysts have been shown to engage in diverse transformations, including [3+2] cycloadditions where the CF₂ unit is retained.[2][3] Copper catalysis can enable unique reactivity, such as the activation of the C2-C3 bond after functionalization of the CF₂ unit.[2][3]

Quantitative Data Summary

The stability and reactivity of the DFCP ring are highly dependent on the specific substrate and reaction conditions. The following tables summarize outcomes from various studies.

Table 1: Stability Under Common Synthetic Reagents

| Reagent/Condition | Functional Group Transformation | DFCP Ring Stability | Reference |

| DIBAL-H | Ester to Alcohol | Stable | [3] |

| KMnO₄ | Vinyl to Carboxylic Acid | Stable | [3] |

| SOCl₂, Me₃SiN₃, heat | Curtius Rearrangement | Stable | [3] |

| H₂, Pd catalyst | Benzyl Ether Cleavage | Stable | [3] |

| HCl in Et₂O | Boc Deprotection | Stable | [4] |

Table 2: Transition-Metal-Catalyzed Ring-Opening Reactions

| Catalyst System | Nucleophile/Reagent | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / XPhos | Aryl Boronic Acid | Fluoroallylated Arene | 65-98 | [3] |

| Pd₂ (dba)₃ / IHept | Malonates | β-Fluoroalkenes | 75-98 | [2][3] |

| Ni(cod)₂ / XantPhos | Aryl Boronic Acids | Monofluorinated Alkenes | 51-91 | [3] |

| [Rh(cod)Cl]₂ / Ligand | Internal Alkenes | gem-Difluorocyclopentanes | 61-98 | [2][3] |

| Pd(OAc)₂ / Amine | Aldehydes | 2-Fluoroallyl Aldehydes | 51-92 | [2][3] |

| Cu(OTf)₂ | Alcohols & Alkynes | Alkyl Vinyl Ethers | 41-91 | [2][3] |

Physiological and Metabolic Stability

A primary driver for incorporating the DFCP motif in drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By replacing a metabolically labile group (e.g., a methyl or methylene group) with a DFCP moiety, a common metabolic "soft spot" can be effectively blocked.

While direct comparative studies for DFCP-containing drugs are often proprietary, the principle is well-established for fluorinated compounds. For example, 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent, risperidone.[8] This blocking of oxidative metabolism can lead to a longer drug half-life, reduced clearance, and improved bioavailability.

Table 3: Representative Metabolic Stability Data (Human Liver Microsomes)

| Compound Type | Parameter | Typical Result | Implication |

| Non-fluorinated Analog (with metabolic soft spot) | t₁/₂ (min) | < 30 (Low Stability) | Rapid in vivo clearance |

| CLᵢₙₜ (µL/min/mg) | > 50 (High Clearance) | Poor bioavailability | |

| DFCP-containing Analog (soft spot blocked) | t₁/₂ (min) | > 60 (High Stability) | Slower in vivo clearance |

| CLᵢₙₜ (µL/min/mg) | < 10 (Low Clearance) | Improved bioavailability | |

| (Note: Data is representative and illustrates the expected trend. Actual values are compound-specific.) |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ring-Opening Cross-Coupling with a Nucleophile

This protocol is representative of the widely used Fu-type cross-coupling.[2]

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the gem-difluorocyclopropane substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).

-

Reagent Addition: Add the nucleophile (e.g., an aryl boronic acid, 1.5 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of ~0.1 M.

-

Reaction: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired monofluoroalkene.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of a DFCP-containing compound to Phase I metabolism.[9][10][11]

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in acetonitrile (e.g., to 100 µM).

-

Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and pooled HLM (final protein concentration 0.5-1.0 mg/mL).

-

Pre-incubation: Add the test compound working solution to the HLM mixture (final substrate concentration ~1 µM, final organic solvent concentration <1%) and pre-incubate at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation is run in parallel without the NADPH system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Mandatory Visualizations

Conclusion

The gem-difluorocyclopropyl ring is a robust moiety that is kinetically stable to a broad array of synthetic conditions, making it an attractive component for complex molecule synthesis. However, its inherent ring strain and unique electronic properties can be harnessed for controlled ring-opening reactions under specific catalytic, thermal, or photochemical conditions. For drug development professionals, the most significant feature is the enhanced metabolic stability conferred by the DFCP group, which can block CYP450-mediated oxidation and improve the pharmacokinetic profile of a drug candidate. A thorough understanding of this stability/reactivity dichotomy is essential for the strategic application of the difluorocyclopropyl ring in modern chemical research.

References

- 1. Synthesis of 2,2-difluoro-homoallylic alcohols via ring-opening of gem-difluorocyclopropane and aerobic oxidation by photo-irradiation in the presence of an organic pigment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Ring-Opening Defluorination of gem-Difluorocyclopropanes: Expedient Synthesis of Fluorinated 1,3-Dienes and Arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to the Thermodynamic Properties of (2,2-Difluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: (2,2-Difluorocyclopropyl)methanol is a key building block in medicinal chemistry, valued for the unique conformational constraints and electronic properties imparted by the difluorocyclopropyl group. Despite its utility, a comprehensive, publicly available dataset of its thermodynamic properties is currently lacking. This technical guide addresses this gap by summarizing the known physical characteristics of this compound and presenting a detailed computational protocol for the high-accuracy determination of its core thermodynamic properties, including the standard enthalpy of formation, standard entropy, and heat capacity. This document is intended to serve as a practical guide for researchers seeking to model the behavior of this compound in chemical and biological systems.

Introduction

The incorporation of fluorinated motifs into drug candidates is a widely utilized strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group is of particular interest as it introduces a rigid, polar element into a molecule. This compound serves as a primary synthetic intermediate for introducing this valuable moiety.

A thorough understanding of the thermodynamic properties of this building block is essential for predicting reaction equilibria, understanding its stability, and modeling its interactions in complex systems. Currently, there is a notable absence of experimentally determined thermodynamic data for this compound in peer-reviewed literature. This guide provides the known physical data and outlines a robust, high-accuracy computational workflow to derive the necessary thermodynamic parameters.

Known Physical and Chemical Properties

While comprehensive thermodynamic data is scarce, basic physical and chemical properties have been reported, primarily by commercial suppliers and chemical databases. These properties are summarized in Table 1.

Table 1: Summary of Known Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆F₂O | [1][2] |

| Molecular Weight | 108.09 g/mol | [1] |

| CAS Number | 509072-57-5 | [1][3] |

| Appearance | Clear, almost colorless liquid | [1] |

| Boiling Point | 129 °C (at 760 mmHg) | [2][4] |

| Density | 1.27 g/mL | [2][4] |

| pKa | 15.10 ± 0.10 (Predicted) | [2][4] |

| InChIKey | XOLSMTBBIZDHSG-UHFFFAOYSA-N | [1] |

Proposed Computational Protocol for Thermodynamic Property Determination

To obtain reliable thermodynamic data, high-level ab initio calculations are necessary. Composite computational methods, such as the Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) theories, are designed to achieve high accuracy (often within 1 kcal/mol of experimental values) for thermochemical data.[5][6] The following protocol details the steps to compute the thermodynamic properties of this compound.

3.1. Conformational Analysis

The presence of the hydroxymethyl group introduces rotational flexibility. It is critical to identify the lowest energy conformer, as it will dominate the thermodynamic properties at standard conditions.

-

Initial Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field or semi-empirical PM7 method).

-

Geometry Optimization of Conformers: Subject all unique low-energy conformers identified in the search to full geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(d) basis set.

-

Refined Energy Calculation: For all optimized conformers, perform single-point energy calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to determine the global minimum energy structure.

3.2. High-Accuracy Thermochemical Calculations

The global minimum energy conformer should be used for the high-accuracy composite method calculation. The Gaussian-4 (G4) theory provides an excellent balance of accuracy and computational cost for molecules of this size.[7][8]

The G4 protocol is a multi-step process:[5][7][9]

-

Geometry Optimization: The equilibrium structure is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequency Calculation: Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. A standard frequency scaling factor is applied to the ZPVE to account for anharmonicity.

-

High-Level Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation (including HF, MP2, MP4, and CCSD(T) methods) to extrapolate to the complete basis set limit energy.[7][9]

-

Final Energy Calculation: The individual energy components are combined, and empirical higher-level corrections (HLC) are added to compensate for remaining basis set and correlation treatment deficiencies. The final output is the G4 total energy at 0 K.

3.3. Derivation of Thermodynamic Properties

The output from the G4 calculation provides the electronic energy and the necessary thermal corrections from the frequency calculation to determine key thermodynamic state functions at a desired temperature (typically 298.15 K) and pressure (1 atm).[10]

-

Standard Enthalpy of Formation (ΔfH°): This is calculated using the atomization method. The G4 energy of this compound is combined with the calculated G4 energies of its constituent atoms (C, H, O, F) and the well-established experimental enthalpies of formation for those atoms in their standard gas-phase states.

-

Standard Molar Entropy (S°): This is the sum of the translational, rotational, vibrational, and electronic entropies obtained from the statistical mechanics calculations within the frequency analysis.

-

Heat Capacity (Cv, Cp): The constant volume (Cv) and constant pressure (Cp) heat capacities are also derived from the statistical mechanics analysis of the vibrational frequencies.

The logical workflow for this computational protocol is visualized in Figure 1.

Computationally Derived Thermodynamic Data

Executing the protocol described in Section 3 would yield the quantitative data presented in Table 2. This data provides a foundational thermodynamic profile of the molecule.

Table 2: Proposed Set of Computationally Derived Thermodynamic Properties for this compound at 298.15 K and 1 atm

| Thermodynamic Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation (gas) | ΔfH°₂₉₈ | (Value to be determined) | kJ/mol |

| Standard Molar Entropy | S°₂₉₈ | (Value to be determined) | J/(mol·K) |

| Heat Capacity (constant pressure) | C_p | (Value to be determined) | J/(mol·K) |

| Zero-Point Vibrational Energy | ZPVE | (Value to be determined) | kJ/mol |

| Gibbs Free Energy of Formation (gas) | ΔfG°₂₉₈ | (Value to be determined) | kJ/mol |

Conclusion

This technical guide provides a summary of the known physical properties of this compound and, more importantly, presents a clear and detailed computational protocol for determining its fundamental thermodynamic properties. By employing high-accuracy composite methods like G4 theory, researchers can obtain reliable data for the enthalpy of formation, entropy, and heat capacity. This information is invaluable for professionals in drug development and chemical synthesis, enabling more accurate modeling of reaction thermodynamics, molecular stability, and intermolecular interactions, thereby facilitating the rational design of novel chemical entities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]

- 3. This compound | CAS#:509072-57-5 | Chemsrc [chemsrc.com]

- 4. 509072-57-5 CAS MSDS (2,2-DIFLUOROCYCLOPROPYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Quantum Chemical Analysis of (2,2-Difluorocyclopropyl)methanol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into small organic molecules can have profound effects on their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl group is a particularly interesting moiety, as the gem-difluoro substitution rigidifies the cyclopropane ring and introduces a significant dipole moment. When attached to a flexible hydroxymethyl group, a complex interplay of steric and electronic effects governs the molecule's conformational space.

This whitepaper presents a detailed guide to the theoretical investigation of (2,2-Difluorocyclopropyl)methanol using quantum chemical calculations. The methodologies described herein are based on widely accepted practices in computational chemistry for conformational analysis.[1][2][3] The aim is to provide a blueprint for researchers to perform similar studies, enabling a deeper understanding of how this structural motif can influence the three-dimensional structure of larger, biologically active molecules.

Computational Methodology

A multi-step computational workflow is essential for a thorough conformational analysis. This process typically begins with a broad search for potential conformers using computationally inexpensive methods, followed by refinement using more accurate, higher-level theories.

Conformational Search

The initial step involves a systematic or stochastic search of the potential energy surface to identify all low-energy conformers. This is primarily dictated by the rotation around the C-C bond connecting the cyclopropyl ring and the methanol group.

Experimental Protocol:

-

Method: A molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) is employed for an initial broad conformational search.

-

Procedure: The dihedral angle of the C-C-O-H and C-C-C-O bonds are systematically rotated. For each starting geometry, a full geometry optimization is performed.

-

Software: Software such as Spartan, Gaussian, or ORCA can be utilized for this step.[4]

Geometry Optimization and Frequency Calculations

All unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, typically Density Functional Theory (DFT).

Experimental Protocol:

-

Level of Theory: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, with a solvent such as water or methanol.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using an even higher level of theory or a larger basis set.

Experimental Protocol:

-

Method: Coupled-cluster methods like CCSD(T) or more computationally efficient methods like M06-2X or ωB97X-D with a larger basis set (e.g., aug-cc-pVTZ) are suitable for this refinement.[4][5]

The overall computational workflow is depicted in the diagram below.

Results and Discussion

Due to the lack of published data, the following sections present a hypothetical analysis based on the expected conformational behavior of this compound. The primary source of conformational isomerism arises from the rotation of the hydroxymethyl group relative to the cyclopropane ring.

The diagram below illustrates the potential energy surface and the relationship between different hypothetical conformers.

Conformational Energetics

The relative energies of the optimized conformers are crucial for determining their population at a given temperature. The table below presents illustrative data for a set of hypothetical conformers.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| A | 0.00 | 0.00 | 0.00 | 75.3 |

| B | 0.85 | 0.82 | 0.95 | 19.1 |

| C | 1.52 | 1.48 | 1.65 | 5.6 |

Energies calculated at the M06-2X/aug-cc-pVTZ//B3LYP/6-31G(d) level of theory with PCM (water). Gibbs free energies and Boltzmann populations are at 298.15 K.

Geometric Parameters

Key geometric parameters, such as bond lengths and dihedral angles, provide insight into the structural differences between conformers. The following table summarizes these parameters for the hypothetical conformers.

| Parameter | Conformer A | Conformer B | Conformer C |

| Bond Length C-O (Å) | 1.425 | 1.428 | 1.426 |

| Bond Length C-C (ring-CH2OH) (Å) | 1.510 | 1.512 | 1.511 |

| Dihedral Angle H-O-C-C (°) | 178.5 | 65.2 | -68.9 |

| Dihedral Angle O-C-C-C(ring) (°) | 60.1 | 179.3 | -62.4 |

Conclusion

This whitepaper provides a comprehensive methodological framework for the quantum chemical investigation of this compound. Although specific computational data for this molecule is not currently available in the literature, the outlined protocols for conformational searching, geometry optimization, and energy refinement represent a state-of-the-art approach to understanding its conformational landscape. The illustrative data and visualizations provided serve as a template for presenting the results of such a study. A thorough computational analysis, as described here, is an invaluable tool for medicinal chemists and drug development professionals seeking to leverage the unique properties of the 2,2-difluorocyclopropyl moiety in the design of novel therapeutics.

References

Analysis of (2,2-Difluorocyclopropyl)methanol Derivatives: A Structural Perspective

A comprehensive crystallographic analysis of derivatives of (2,2-difluorocyclopropyl)methanol remains an area with limited publicly available data. While this structural motif is of significant interest to researchers, scientists, and drug development professionals due to the unique conformational constraints and electronic properties imparted by the gem-difluorocyclopropyl group, detailed single-crystal X-ray diffraction studies on its simple derivatives are not readily found in peer-reviewed literature or public databases.

The (2,2-difluorocyclopropyl)methyl moiety is a key building block in the synthesis of a variety of more complex molecules, including pharmaceutically active compounds. Its incorporation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the focus of many studies appears to be on the synthesis and biological activity of these larger constructs, rather than a fundamental analysis of the crystal structures of the simpler this compound derivatives themselves.

General Experimental Protocol for Crystal Structure Analysis

While specific data for this compound derivatives is elusive, a general methodology for single-crystal X-ray diffraction analysis would be followed. This process is a cornerstone in chemical and pharmaceutical sciences for the unambiguous determination of a molecule's three-dimensional structure.

A typical experimental workflow for such an analysis is outlined below:

Review of synthetic routes to gem-difluorocyclopropyl alcohols

An In-depth Technical Guide to the Synthetic Routes of Gem-difluorocyclopropyl Alcohols for Researchers, Scientists, and Drug Development Professionals.

Introduction

The gem-difluorocyclopropane motif is a valuable structural element in medicinal chemistry, often serving as a bioisostere for carbonyl groups or other functionalities. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and stereoselective synthetic routes to key building blocks, such as gem-difluorocyclopropyl alcohols, is of paramount importance. This guide provides a comprehensive review of the primary synthetic strategies for accessing these valuable intermediates, with a focus on practical experimental methodologies and comparative data.

Core Synthetic Strategies

The synthesis of gem-difluorocyclopropyl alcohols can be broadly categorized into three main approaches:

-

Direct Difluorocyclopropanation of Allylic and Homoallylic Alcohols: This method involves the reaction of an unsaturated alcohol with a difluorocarbene source to directly form the cyclopropane ring.

-

Reduction of gem-Difluorocyclopropyl Ketones and Esters: A two-step approach where a gem-difluorocyclopropane ring bearing a ketone or ester functionality is first synthesized, followed by reduction to the corresponding alcohol.

-

Nucleophilic Addition to gem-Difluorocyclopropyl Aldehydes and Ketones: This strategy involves the reaction of organometallic reagents with gem-difluorocyclopropyl carbonyl compounds to generate a variety of substituted alcohols.

The following diagram illustrates these divergent/convergent synthetic pathways.

Caption: Overview of major synthetic routes to gem-difluorocyclopropyl alcohols.

Route 1: Direct Difluorocyclopropanation of Unsaturated Alcohols

The direct difluorocyclopropanation of allylic and homoallylic alcohols is an atom-economical approach. The choice of the difluorocarbene source is critical and influences the reaction conditions and outcomes.

Key Reagents and Observations

-

TMSCF3 (Ruppert-Prakash Reagent): Activated by a nucleophilic initiator (e.g., sodium iodide), TMSCF3 serves as a precursor to difluorocarbene. This method is often effective for a range of substrates.

-

Sodium Chlorodifluoroacetate (ClCF2COONa): This salt decomposes upon heating to generate difluorocarbene. It is an inexpensive and readily available reagent.

Data Summary

| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| (E)-But-2-en-1-ol | TMSCF3, NaI | THF, 65 °C, 12 h | 75 | 1.5:1 | |

| Cinnamyl alcohol | TMSCF3, NaI | THF, reflux, 12 h | 80 | 2:1 | |

| 3-Buten-1-ol | ClCF2COONa | Diglyme, 180 °C, 4 h | 65 | N/A |

Experimental Protocol: Difluorocyclopropanation using TMSCF3

The following is a representative experimental protocol for the difluorocyclopropanation of an allylic alcohol using the Ruppert-Prakash reagent.

Materials:

-

Allylic alcohol (1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF3, 2.0 equiv)

-

Sodium iodide (NaI, 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the allylic alcohol and anhydrous THF.

-

Add sodium iodide to the solution and stir the mixture at room temperature for 10 minutes.

-

Slowly add TMSCF3 to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropyl alcohol.

Route 2: Reduction of gem-Difluorocyclopropyl Ketones and Esters

This is a widely used and reliable two-step method. It allows for the introduction of the alcohol functionality at a late stage and offers opportunities for stereocontrol during the reduction step.

Key Reducing Agents and Stereoselectivity

-

Sodium Borohydride (NaBH4): A mild and common reducing agent for ketones. Diastereoselectivity can be influenced by the steric environment of the carbonyl group.

-

Lithium Aluminum Hydride (LiAlH4): A more powerful reducing agent, capable of reducing both ketones and esters.

The following workflow illustrates the process of generating a gem-difluorocyclopropyl alcohol via the reduction of a ketone intermediate.

Caption: Workflow for the synthesis of gem-difluorocyclopropyl alcohols via ketone reduction.

Data Summary

| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1-(2,2-Difluorocyclopropyl)ethan-1-one | NaBH4 | Methanol, 0 °C to rt, 2 h | 95 | 1:1 | |

| Phenyl(2,2-difluorocyclopropyl)methanone | NaBH4 | Ethanol, 0 °C, 1 h | 98 | 3:1 | |

| Methyl 2,2-difluorocyclopropane-1-carboxylate | LiAlH4 | THF, 0 °C to rt, 3 h | 92 | N/A |

Experimental Protocol: Reduction of a gem-Difluorocyclopropyl Ketone

Materials:

-

gem-Difluorocyclopropyl ketone (1.0 equiv)

-

Sodium borohydride (NaBH4, 1.5 equiv)

-

Methanol

Procedure:

-

Dissolve the gem-difluorocyclopropyl ketone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Route 3: Nucleophilic Addition to gem-Difluorocyclopropyl Aldehydes and Ketones

This approach allows for the construction of more complex, substituted gem-difluorocyclopropyl alcohols. The reaction of Grignard or organolithium reagents with a gem-difluorocyclopropyl carbonyl compound can generate a wide array of tertiary and secondary alcohols.

Key Reagents

-

Grignard Reagents (R-MgX): Versatile nucleophiles for addition to both aldehydes and ketones.

-

Organolithium Reagents (R-Li): Highly reactive nucleophiles, useful for less reactive ketones.

Data Summary

| Carbonyl Substrate | Nucleophile | Conditions | Yield (%) | Reference |

| 2,2-Difluorocyclopropane-1-carbaldehyde | Methylmagnesium bromide | THF, -78 °C to rt, 2 h | 85 | |

| 1-(2,2-Difluorocyclopropyl)ethan-1-one | Phenylmagnesium bromide | Diethyl ether, 0 °C, 3 h | 78 |

Experimental Protocol: Grignard Addition to a gem-Difluorocyclopropyl Aldehyde

Materials:

-

gem-Difluorocyclopropyl aldehyde (1.0 equiv)

-

Grignard reagent (e.g., Methylmagnesium bromide, 1.2 equiv in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the gem-difluorocyclopropyl aldehyde in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target alcohol.

Conclusion

The synthesis of gem-difluorocyclopropyl alcohols can be achieved through several effective strategies. The direct difluorocyclopropanation of unsaturated alcohols offers a concise route, while the reduction of, and nucleophilic addition to, gem-difluorocyclopropyl carbonyl compounds provide robust and versatile alternatives that allow for greater substrate scope and potential for stereocontrol. The choice of method will ultimately depend on the availability of starting materials, the desired substitution pattern on the alcohol, and the required stereochemistry of the final product. The protocols and data presented herein serve as a practical guide for chemists engaged in the synthesis of these important fluorinated building blocks.

Methodological & Application

Application Notes and Protocols: (2,2-Difluorocyclopropyl)methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (2,2-difluorocyclopropyl)methanol and its derivatives as valuable building blocks in modern drug discovery. The unique physicochemical properties conferred by the difluorocyclopropyl group can lead to significant improvements in the potency, selectivity, and pharmacokinetic profiles of drug candidates. This document outlines its application in the development of a clinical-stage dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for autoimmune diseases, and in the synthesis of nucleoside analogues with antiviral properties. Detailed experimental protocols and data are provided to facilitate the integration of this versatile chemical motif into drug discovery programs.

I. Application in Autoimmune Diseases: Brepocitinib (PF-06700841) - A Dual TYK2/JAK1 Inhibitor

The gem-difluorocyclopropyl moiety is a key structural feature of Brepocitinib (PF-06700841), a potent and selective dual inhibitor of TYK2 and JAK1, which has undergone clinical development for the treatment of various autoimmune diseases, including psoriasis and psoriatic arthritis. The incorporation of the (S)-2,2-difluorocyclopropyl group was instrumental in achieving the desired pharmacological profile.

Signaling Pathway and Mechanism of Action

Many pro-inflammatory cytokines, which are key drivers of autoimmune diseases, signal through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] Brepocitinib targets TYK2 and JAK1, two of the four members of the JAK family of tyrosine kinases. TYK2 is crucial for signaling mediated by IL-12 and IL-23, while JAK1 is involved in the signaling of a broad range of cytokines, including IL-6 and type I interferons.[1] By dually inhibiting TYK2 and JAK1, Brepocitinib can effectively block these pro-inflammatory signaling cascades.

Caption: Inhibition of the JAK-STAT pathway by Brepocitinib.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of Brepocitinib are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Brepocitinib [2][3]

| Target | IC₅₀ (nM) | Assay Type |

| TYK2 | 23 | Biochemical Assay |

| JAK1 | 17 | Biochemical Assay |

| JAK2 | 77 | Biochemical Assay |

| JAK3 | 6490 | Biochemical Assay |

| IL-12/pSTAT4 | 65 | Human Whole Blood |

| IL-23/pSTAT3 | 120 | Human Whole Blood |

| IL-6/pSTAT1 | 81 | Human Whole Blood (CD3⁺ cells) |

| IL-15/pSTAT5 | 238 | Human Whole Blood |

Table 2: Pharmacokinetic Parameters of Brepocitinib

| Species | Dose | Route | Cmax | Tmax | t₁/₂ | Bioavailability (%) | Ref |

| Rat | 3 mg/kg | Oral | 774 ng/mL | - | - | 83 | [4] |

| Human | Single Dose | Oral | - | ≤ 1 hour | 3.8-7.5 hours | - | [5] |

| Human | Multiple Doses | Oral | - | ≤ 1.5 hours | 4.9-10.7 hours | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (Brepocitinib)

This protocol is adapted from the synthesis described in patent US 11655252 B2.[6] The key step involves the amide coupling of (S)-2,2-difluorocyclopropane-1-carboxylic acid with the core amine. This compound can be oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., Jones oxidation, TEMPO-mediated oxidation).

Caption: Synthetic workflow for Brepocitinib.

-

Step 1: Preparation of (S)-2,2-difluorocyclopropane-1-carboxylic acid. This starting material can be synthesized from this compound via oxidation.

-

Step 2: Synthesis of the core amine. The synthesis of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane is a multi-step process typically starting from commercially available materials.

-

Step 3: Amide Coupling. To a solution of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane and (S)-2,2-difluorocyclopropane-1-carboxylic acid in a suitable solvent (e.g., acetonitrile), a coupling agent such as T3P (Propylphosphonic anhydride) and a base like triethylamine are added. The reaction is stirred until completion.

-

Step 4: Work-up and Purification. The reaction mixture is typically quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to yield Brepocitinib.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for determining the IC₅₀ values of a test compound against TYK2 and JAK1 kinases.

-

Materials: Purified recombinant human TYK2 and JAK1 enzymes, appropriate peptide substrate, ATP, kinase assay buffer, test compound (Brepocitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound in kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

II. Application in Antiviral Drug Discovery

The difluorocyclopropyl group can also be incorporated into nucleoside analogues to generate potential antiviral agents. The electronic properties of the fluorine atoms can influence the binding of these analogues to viral enzymes.

Antiviral Activity of a Difluorocyclopropyl Nucleoside Analogue

The synthesis of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine has been reported, and its antiviral activity against Herpes Simplex Virus type 1 (HSV-1) was evaluated.

Table 3: Antiviral Activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine [5]

| Compound | Virus | IC₅₀ (µg/mL) |

| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | 5 |

| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Inactive |

Experimental Protocols

Protocol 3: General Procedure for Antiviral Screening

This protocol describes a general method for evaluating the antiviral activity of a compound.

Caption: General workflow for antiviral screening.

-

Materials: Host cell line susceptible to the virus of interest, virus stock, test compound, cell culture medium, and reagents for quantifying viral replication (e.g., crystal violet for plaque assays, primers and probes for qPCR).

-

Procedure:

-

Seed host cells in multi-well plates and allow them to adhere.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with the virus in the presence of varying concentrations of the test compound.

-

Incubate the plates for a period sufficient for viral replication.

-

Quantify the extent of viral replication in each well. This can be done by various methods, such as:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

-

Quantitative Polymerase Chain Reaction (qPCR): Measuring the amount of viral nucleic acid.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.

-

-

Calculate the percentage of inhibition of viral replication for each compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound and its derivatives are highly valuable synthons in drug discovery. The incorporation of the difluorocyclopropyl moiety, as exemplified by the clinical candidate Brepocitinib, can significantly enhance the pharmacological properties of a molecule, leading to potent and selective drug candidates. Furthermore, this structural motif shows promise in the development of novel antiviral agents. The provided protocols and data serve as a resource for medicinal chemists and drug discovery scientists to leverage the unique attributes of the difluorocyclopropyl group in their research endeavors.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Synthesis of Antiviral Agents Using (2,2-Difluorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antiviral agents incorporating the (2,2-difluorocyclopropyl) moiety, utilizing (2,2-Difluorocyclopropyl)methanol as a key starting material or intermediate. The inclusion of the difluorocyclopropyl group can enhance metabolic stability and bioavailability in drug candidates.[1]

Overview of Synthetic Strategies

This compound is a versatile building block for introducing the difluorocyclopropyl group into nucleoside and non-nucleoside antiviral agents. The primary strategies involve the modification of the hydroxymethyl group to an appropriate leaving group or an electrophile, which can then be coupled with a nucleobase or other pharmacophoric scaffolds. Key synthetic transformations include tosylation, mesylation, or halogenation of the primary alcohol, followed by nucleophilic substitution.

Synthesis of Difluorocyclopropyl Nucleoside Analogues

Difluorocyclopropyl nucleoside analogues have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[2][3][4]

Synthesis of (1'R,2'S)- and (1'S,2'R)-5-(2,2-Difluorocyclopropyl)-2'-deoxyuridine

The diastereomers of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine have been synthesized and evaluated for their antiviral activity against HSV-1.[3] The (1R)-diastereomer was found to be the more active compound.[3]

Antiviral Activity Data

| Compound | Virus | Assay | IC50 (µg/mL) | Cytotoxicity (CCRF-CEM) IC50 (µM) | Reference |

| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Plaque Reduction | 5 | 230 | [3] |

| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Plaque Reduction | Inactive | Inactive | [3] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | Plaque Reduction | 0.082 | - | [3] |

| 5-fluoro-2'-deoxyuridine (FDU) | - | - | - | 4.7 x 10⁻³ | [3] |

Experimental Protocol: Synthesis of the Tosylate Precursor from this compound

This protocol describes the initial activation of this compound, a crucial first step for its incorporation into a larger molecule.

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) to the solution. d. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. e. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by adding water. h. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield (2,2-difluorocyclopropyl)methyl tosylate.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine.

Synthesis of Difluorocyclopropyl Guanine Nucleosides

Novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues have been synthesized and demonstrated potent antiviral activities against HIV-1 and HCMV.[2]

Antiviral Activity Data

| Compound | Virus | Cell Line | Activity | Reference |

| Phosphonate of difluorocyclopropane nucleoside analogue 26 | HIV-1 | MT-4 | Similar to PMEA | |

| Analogue 20 | HCMV | MRC | Moderate |

Experimental Protocol: General Coupling of Activated this compound with Guanine

-

Materials: (2,2-Difluorocyclopropyl)methyl tosylate (or other activated form), protected guanine derivative (e.g., 2-amino-6-chloropurine), a suitable base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure: a. To a solution of the protected guanine derivative (1.0 eq) in anhydrous DMF under an inert atmosphere, add the base (1.2 eq) at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of (2,2-Difluorocyclopropyl)methyl tosylate (1.1 eq) in DMF. d. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC. e. After completion, cool the reaction to room temperature and quench with water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. h. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography. i. Subsequent deprotection steps (e.g., hydrolysis of the chloro group and removal of other protecting groups) are then carried out to yield the final guanine nucleoside analogue.

Synthetic Pathway for Guanine Analogues

Caption: General synthesis of difluorocyclopropyl guanine nucleosides.

Synthesis of Fluorinated Cyclopropavir Analogues

Fluorinated analogues of cyclopropavir have been synthesized and show antiviral effects against HCMV and Varicella-Zoster Virus (VZV).[5] While not directly using this compound, the synthesis involves the formation of a fluorinated cyclopropane ring, a related structural motif.

Antiviral Activity Data

| Compound | Virus | Assay | Activity | Reference |

| Analogue 13a | HCMV | Cytopathic Inhibition | Significant | [5] |

| Analogue 14a | VZV | Cytopathic Inhibition | Significant | [5] |

Mechanism of Action of Nucleoside Analogues

The antiviral mechanism of action for many nucleoside analogues, including those with a difluorocyclopropyl moiety, typically involves their conversion to the triphosphate form within the cell. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication.[6][7]

Signaling Pathway of Antiviral Nucleoside Analogues

Caption: Mechanism of action for nucleoside analogue antivirals.

Disclaimer: The provided protocols are generalized from published literature and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. 2,2-Difluorocyclopropanemethanol [myskinrecipes.com]

- 2. Synthesis of novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroanalogues of anti-cytomegalovirus agent cyclopropavir: synthesis and antiviral activity of (E)- and (Z)-9-{[2,2-bis(hydroxymethyl)-3-fluorocyclopropylidene]methyl}-adenines and guanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

Derivatization of the Hydroxyl Group of (2,2-Difluorocyclopropyl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals